molecular formula C16H19N5O3 B2546407 2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1797129-16-8

2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2546407
CAS RN: 1797129-16-8
M. Wt: 329.36
InChI Key: HHFZMYHGFWMJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one" is a chemical entity that appears to be related to a class of compounds that have been studied for their biological activity and potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest that it may have similar properties and synthesis pathways to those described in the papers.

Synthesis Analysis

The synthesis of related compounds involves the use of piperidine or piperazine as a key building block. For instance, a piperazine-based SCD-1 inhibitor was optimized to obtain more potent benzoylpiperidine analogs, leading to the identification of a compound with strong inhibitory activity and good oral bioavailability . Another study describes the synthesis of a series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds using microwave irradiation and conventional heating, starting from 2-aminonicotinaldehyde and ethyl cyanoacetate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography. For example, the crystal and molecular structures of a dimethylisothiazolopyridinone and its derivative were described, providing insights into the conformation of the piperazine part of the molecule and the effects of substituents on the phenyl ring . This information could be useful in predicting the molecular structure and conformation of the compound "2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one".

Chemical Reactions Analysis

The chemical reactions involving similar compounds include various functional group transformations and the formation of different heterocyclic systems. For instance, a pyridine derivative was reacted with a range of reagents to yield new oxopyrazolinylpyridines, pyridopyrimidines, and a pyridotriazine . These reactions demonstrate the versatility of pyridine-based compounds in chemical synthesis, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one" are not provided in the papers, the properties of structurally related compounds can offer some insights. Compounds with similar structures have been shown to possess biological activity, such as inhibiting the SCD-1 enzyme and lowering plasma triglyceride levels . Additionally, the crystallographic data provide information on cell constants and geometry that could be related to the physical properties of the compound .

Scientific Research Applications

Synthesis and Biological Activity Exploration

  • Novel Compound Synthesis : Researchers have developed a series of novel pyridine and fused pyridine derivatives, highlighting the chemical versatility and potential for creating diverse compounds with unique properties. These compounds exhibited antimicrobial and antioxidant activities, suggesting their utility in medicinal chemistry and pharmaceutical applications (Flefel et al., 2018).

  • Molecular Docking and Anticancer Potential : The synthesis of pyrimidine-piperazine-chromene and quinoline conjugates and their evaluation against cancer cell lines demonstrated significant anti-proliferative activities. This work illustrates the compound's potential in cancer research, providing a foundation for future studies on similar molecules (Parveen et al., 2017).

  • Antibacterial and Antitumor Activities : Synthesis under specific conditions (e.g., microwave irradiation) has yielded compounds with reported antibacterial and antitumor activities. Such research underscores the importance of these compounds in developing new therapeutic agents (Ashok et al., 2006).

Chemical Properties and Structural Analysis

  • Structural and Electronic Properties : Studies focusing on the structural and electronic properties of derivatives provide valuable insights into the molecular basis of their biological activities. This includes investigations into anticonvulsant drugs, showcasing the significance of molecular structure in pharmaceutical development (Georges et al., 1989).

  • Heterocyclic Synthesis : The compound's framework facilitates the synthesis of new derivatives with potential heterocyclic systems, indicating its role in expanding the chemical space for drug discovery and other applications (Akaberi et al., 2016).

properties

IUPAC Name

2-methyl-6-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-3-5-14(18-17-11)24-12-7-9-21(10-8-12)16(23)13-4-6-15(22)20(2)19-13/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFZMYHGFWMJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.